molecular formula C13H25NO2.C4H4O4 B164899 (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate CAS No. 129320-13-4

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate

Cat. No.: B164899
CAS No.: 129320-13-4
M. Wt: 343.4 g/mol
InChI Key: ADRXUDOECUCYFV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a cycloheptane ring, and an ester linkage with (E)-2-butenedioate, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate typically involves a multi-step process. One common method includes the esterification of cycloheptaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with (E)-2-butenedioic acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cycloheptaneacetic acid derivatives.

    Reduction: 2-(Dimethylamino)ethyl cycloheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological molecules. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The cycloheptane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in the ester linkage and overall structure.

    Cycloheptaneacetic acid derivatives: Similar in the cycloheptane ring but lack the dimethylamino group.

    (E)-2-Butenedioic acid esters: Contain the (E)-2-butenedioate moiety but differ in the attached functional groups.

Uniqueness

2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate is unique due to its combination of a dimethylamino group, a cycloheptane ring, and an (E)-2-butenedioate ester linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

129320-13-4

Molecular Formula

C13H25NO2.C4H4O4

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate

InChI

InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ADRXUDOECUCYFV-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O

Synonyms

Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1)

Origin of Product

United States

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